1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol
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Overview
Description
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol is a chemical compound with the molecular formula C10H14F2N2O2 and a molecular weight of 232.23 g/mol This compound features a cyclopentan-1-ol moiety linked to a 1,2,4-oxadiazole ring substituted with a 1,1-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-(1,1-difluoroethyl)-1,2,4-oxadiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production. Purification techniques such as recrystallization or chromatography would be used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentan-1-ol moiety can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives
Properties
Molecular Formula |
C10H14F2N2O2 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H14F2N2O2/c1-9(11,12)8-13-7(16-14-8)6-10(15)4-2-3-5-10/h15H,2-6H2,1H3 |
InChI Key |
FVFDITYQJXICTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)CC2(CCCC2)O)(F)F |
Origin of Product |
United States |
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